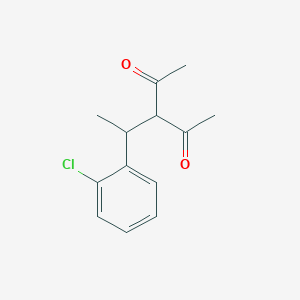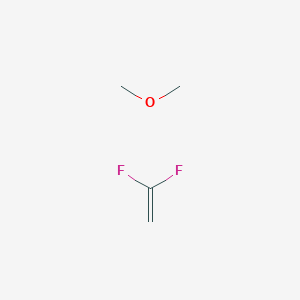
1,1-Difluoroethene;methoxymethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoroethene;methoxymethane is a compound that combines the properties of both 1,1-difluoroethene and methoxymethane. 1,1-Difluoroethene, also known as vinylidene fluoride, is a colorless gas used in the production of polyvinylidene fluoride (PVDF) and other fluoropolymers. Methoxymethane, commonly known as dimethyl ether, is a colorless gas used as a propellant in aerosol products and as a refrigerant. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Difluoroethene can be synthesized through the dehydrofluorination of 1,1,1-trifluoroethane using a strong base such as potassium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the elimination of hydrogen fluoride.
Methoxymethane is produced industrially by the dehydration of methanol using an acidic catalyst such as aluminum oxide. The reaction is conducted at high temperatures and pressures to achieve high yields of methoxymethane.
Industrial Production Methods
The industrial production of 1,1-difluoroethene involves the dehydrofluorination of 1,1,1-trifluoroethane in the presence of a strong base. The reaction is carried out in a continuous flow reactor to ensure efficient removal of hydrogen fluoride and to maximize the yield of 1,1-difluoroethene.
Methoxymethane is produced on an industrial scale by the catalytic dehydration of methanol. The process involves passing methanol vapor over a solid acid catalyst at elevated temperatures and pressures. The resulting methoxymethane is then purified by distillation to remove any unreacted methanol and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoroethene undergoes various types of chemical reactions, including:
Addition Reactions: 1,1-Difluoroethene can undergo addition reactions with halogens, hydrogen halides, and other electrophiles to form substituted fluoroalkanes.
Polymerization: 1,1-Difluoroethene can be polymerized to form polyvinylidene fluoride (PVDF), a high-performance fluoropolymer with excellent chemical resistance and mechanical properties.
Methoxymethane undergoes the following types of reactions:
Oxidation: Methoxymethane can be oxidized to form formaldehyde and methanol.
Substitution: Methoxymethane can undergo nucleophilic substitution reactions to form various ethers and alcohols.
Common Reagents and Conditions
-
Addition Reactions: : Common reagents for addition reactions with 1,1-difluoroethene include halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide). These reactions are typically carried out at room temperature or slightly elevated temperatures.
-
Polymerization: : The polymerization of 1,1-difluoroethene is typically initiated using free radical initiators such as peroxides or azo compounds. The reaction is carried out at elevated temperatures and pressures to achieve high molecular weight polymers.
-
Oxidation: : The oxidation of methoxymethane is typically carried out using oxidizing agents such as oxygen or air in the presence of a catalyst. The reaction is conducted at elevated temperatures to achieve high conversion rates.
-
Substitution: : Nucleophilic substitution reactions with methoxymethane are typically carried out using strong nucleophiles such as alkoxides or amines. The reactions are conducted at room temperature or slightly elevated temperatures.
Major Products Formed
Addition Reactions: The major products formed from addition reactions with 1,1-difluoroethene are substituted fluoroalkanes.
Polymerization: The major product formed from the polymerization of 1,1-difluoroethene is polyvinylidene fluoride (PVDF).
Oxidation: The major products formed from the oxidation of methoxymethane are formaldehyde and methanol.
Substitution: The major products formed from nucleophilic substitution reactions with methoxymethane are various ethers and alcohols.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoroethene;methoxymethane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various fluorinated compounds and polymers
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems. It is also used as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is used in the development of fluorinated pharmaceuticals and imaging agents. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of high-performance fluoropolymers and specialty chemicals. It is also used as a refrigerant and propellant in various industrial applications.
Wirkmechanismus
The mechanism of action of 1,1-difluoroethene;methoxymethane involves the interaction of the compound with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to changes in their activity and function. The presence of fluorine atoms in the compound can enhance its binding affinity to certain molecular targets, resulting in increased potency and selectivity.
In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. The fluorine atoms in the compound can stabilize reaction intermediates and transition states, leading to increased reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
1,1-Difluoroethene;methoxymethane can be compared with other similar compounds, such as:
1,1-Difluoroethane: This compound is similar to 1,1-difluoroethene but lacks the methoxymethane moiety. It is used as a refrigerant and propellant in aerosol products.
Methoxymethane: This compound is similar to this compound but lacks the fluorine atoms. It is used as a propellant and refrigerant in various industrial applications.
1,1,1-Trifluoroethane: This compound is similar to 1,1-difluoroethene but contains an additional fluorine atom. It is used as a refrigerant and blowing agent in the production of foam insulation.
The uniqueness of this compound lies in its combination of fluorine atoms and methoxymethane moiety, which imparts distinct chemical and physical properties to the compound. This combination allows for a wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
660821-31-8 |
|---|---|
Molekularformel |
C4H8F2O |
Molekulargewicht |
110.10 g/mol |
IUPAC-Name |
1,1-difluoroethene;methoxymethane |
InChI |
InChI=1S/C2H2F2.C2H6O/c1-2(3)4;1-3-2/h1H2;1-2H3 |
InChI-Schlüssel |
IUEINAYJACUZIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC.C=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-](/img/structure/B12517311.png)
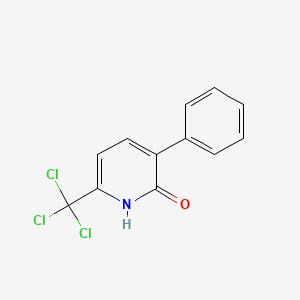
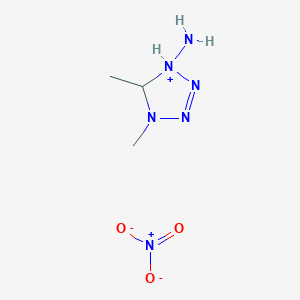
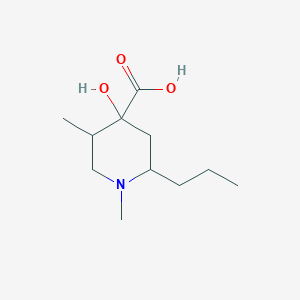


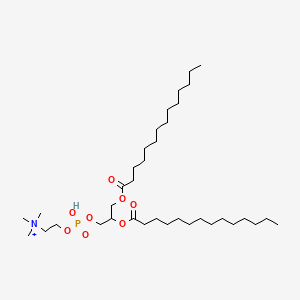


![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
![11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)](/img/structure/B12517352.png)
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12517356.png)
